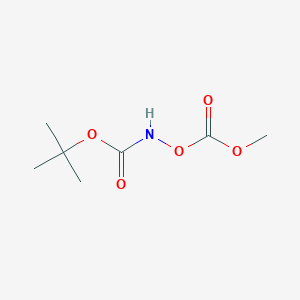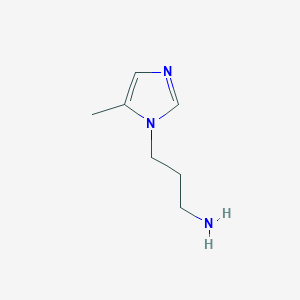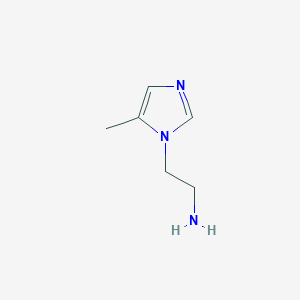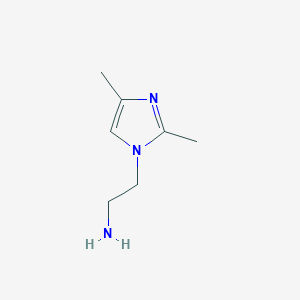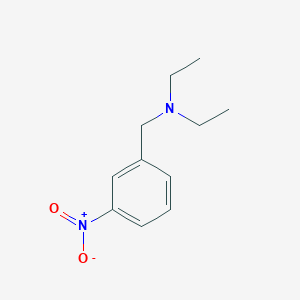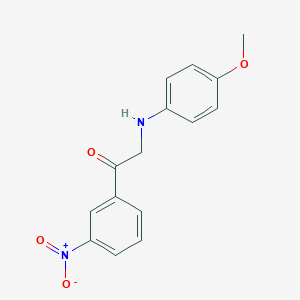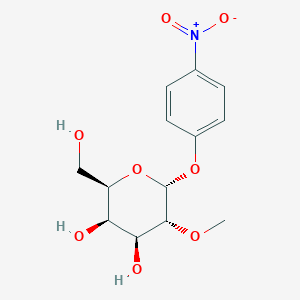
alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-
Descripción general
Descripción
Alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-: is a synthetic compound primarily used as a chromogenic substrate in biochemical assays. It is known for its role in enzymatic reactions, particularly with alpha-galactosidase, an enzyme that hydrolyzes glycosidic bonds in galactosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from D-galactose . The process involves protecting groups, nitration, and glycosidation steps. The reaction conditions typically require strong acids or bases, and the use of protecting groups to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, often using reactors that can handle the necessary conditions for nitration and glycosidation. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of 4-nitrophenol .
Reduction: : Reduction reactions can convert the nitro group to an amino group, forming 4-aminophenyl-alpha-D-galactopyranoside .
Substitution: : Substitution reactions can occur at the hydroxyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents are hydrogen gas and metal catalysts like palladium on carbon.
Substitution: : Various alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
4-Nitrophenol: : Formed through oxidation.
4-Aminophenyl-alpha-D-galactopyranoside: : Resulting from reduction reactions.
Various alkylated derivatives: : Produced through substitution reactions.
Aplicaciones Científicas De Investigación
Alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate in enzymatic assays to study the activity of alpha-galactosidase. Additionally, it is used in the development of diagnostic tests and in the study of glycosidase inhibitors.
Mecanismo De Acción
The compound exerts its effects through the enzymatic cleavage of the glycosidic bond by alpha-galactosidase. The resulting 4-nitrophenol is highly fluorescent, allowing for easy detection and quantification in biochemical assays. The molecular targets include the active site of alpha-galactosidase, and the pathways involved are those related to glycan metabolism.
Comparación Con Compuestos Similares
Alpha-D-Galactopyranoside, 4-nitrophenyl 2-O-methyl-: is unique in its application as a chromogenic substrate for alpha-galactosidase. Similar compounds include p-nitrophenyl-beta-D-galactopyranoside and p-nitrophenyl-alpha-L-galactopyranoside , which are also used in enzymatic assays but differ in their specific enzyme targets and applications.
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-5-methoxy-6-(4-nitrophenoxy)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-20-12-11(17)10(16)9(6-15)22-13(12)21-8-4-2-7(3-5-8)14(18)19/h2-5,9-13,15-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPHBVJZPWWKHF-SJHCENCUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246282 | |
| Record name | 4-Nitrophenyl 2-O-methyl-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280136-22-3 | |
| Record name | 4-Nitrophenyl 2-O-methyl-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280136-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-O-methyl-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)
